molecular formula C12H12N2S2 B112600 Bis(3-aminophenyl)-disulfide CAS No. 40897-41-4

Bis(3-aminophenyl)-disulfide

Cat. No. B112600
CAS RN: 40897-41-4
M. Wt: 248.4 g/mol
InChI Key: HZCSIYBMJICNFY-UHFFFAOYSA-N
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Description

Bis(3-aminophenyl)-disulfide is a chemical compound with the molecular formula C12H12N2O2S . It is also known by other names such as 3,3’-sulfonyldianiline, 3,3’-diaminodiphenyl sulfone, and 3-aminophenyl sulfone .


Synthesis Analysis

The synthesis of Bis(3-aminophenyl)-disulfide involves a new method that produces bis(3-aminophenyl)disulfides of general formula (I) and 3-aminothiols of general formula (II) . The method is used as intermediate products for the production of insecticidally, acaricidally, and nematicidally active phenyl sulfoxides .


Molecular Structure Analysis

The molecular structure of Bis(3-aminophenyl)-disulfide has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

According to IR and 15 N NMR spectroscopy data, bis(3-aminophenyl)phosphinic acid exists in the molecular form in the DMSO and DMF solutions . The molecular and ionic forms are in equilibrium in the solutions of triethylammonium salt of bis(3-aminophenyl)phosphinic acid in DMSO and DMF .


Physical And Chemical Properties Analysis

Bis(3-aminophenyl)-disulfide is a solid at 20 degrees Celsius . It is insoluble in water . Its melting point is between 170 and 175 degrees Celsius . The compound has a molecular weight of 248.30 g/mol .

Scientific Research Applications

  • Self-Healing Elastomers : Bis(4-aminophenyl) disulfide is utilized as a dynamic crosslinker in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention, showcasing its potential in materials science (Rekondo et al., 2014).

  • Crystal Structure Analysis : The crystal structure of bis(4-aminophenyl)disulfide has been determined through single-crystal X-ray crystallography. This study revealed detailed molecular interactions and the formation of polymeric chains linked by hydrogen bonding, providing insights into its structural properties (Vittal & Anjali, 1998).

  • Dynamic Equilibria in Chemistry : Bis(4-aminophenyl) disulfide plays a role in systems where dynamic linkages such as disulfide, imine, and metal coordination bonds exhibit simultaneous reversible exchange. This research demonstrates the compound's relevance in studying complex chemical equilibria (Sarma, Otto, & Nitschke, 2007).

  • Photodissociation Dynamics : The compound has been used to study the photodissociation dynamics in supercritical fluids, revealing insights into the behavior of disulfide compounds under various conditions. This research is significant for understanding radical pair dynamics and solvation processes (Kimura & Saga, 2005).

  • Polymer Science : Bis(4-aminophenyl) disulfide has been applied in the synthesis of polymers. For example, its involvement in the thermal polymerization of diaryl disulfides to yield poly(arylene sulfides) demonstrates its utility in creating high-performance polymers with specific properties (Tsuchida, Yamamoto, Jikei, & Miyatake, 1993).

  • Synthesis of Organic Compounds : The reaction of bis(2-aminophenyl) disulfide with various reagents has been explored to synthesize different organic compounds, highlighting its versatility in organic chemistry (Jacobsen & Kolind-Andersen, 1990).

Safety And Hazards

Bis(3-aminophenyl)-disulfide may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling and wearing protective gloves, eye protection, and face protection .

Future Directions

Bis(3-aminophenyl)-disulfide has potential applications in the production of polyimide films, which have improved thermal properties and are suitable for high-dimensional stability polymer substrates for display applications . Additionally, it has been used in the research field of Carbon fiber-reinforced polymer composites (CFRPs), which are composite materials with carbon fiber as reinforcement and polymer as the matrix .

properties

IUPAC Name

3-[(3-aminophenyl)disulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCSIYBMJICNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Aminophenyl)disulfanyl]aniline

Synthesis routes and methods

Procedure details

A solution of 3-aminobenzenethiol (0.85 mL, 8.0 mmol) in dimethyl sulfoxide (0.57 mL, 8.0 mmol) was heated at 85° C. for 4 h. The reaction mixture was poured into a solution of brine (25 mL) and water (25 mL) and extracted with ethyl acetate (100 mL). The organic layer was separated and washed with brine (25 mL), dried over anhydrous sodium sulfate, filtered, and evaporated to a crude oil. This material was purified by flash column chromatography to give the desired product (0.97 g, 98%) as a yellow oil. LCMS for C12H13N2S2 (M+H)+: m/z=249.0.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Shinkai, K Maeda, T Yamasaki… - Journal of medicinal …, 2000 - ACS Publications
A series of bis(2-(acylamino)phenyl) disulfides, 2-(acylamino)benzenethiols, S-(2-(acylamino)phenyl) alkanethioates, and related compounds were synthesized, and their inhibitory …
Number of citations: 88 pubs.acs.org
R Puig-De-La-Bellacasa, L Giménez… - European journal of …, 2012 - Elsevier
New analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) were synthesized and evaluated for their in vitro activities against HIV-1 in MT-4 cell cultures. Chemical …
Number of citations: 26 www.sciencedirect.com
河原清 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
de Smet obtained the corresponding disulfide from haloarenesulfonyl chloride by reduction with palladium catalyst and reported that there was no formation of a further reduced thiol …
Number of citations: 2 www.jstage.jst.go.jp

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